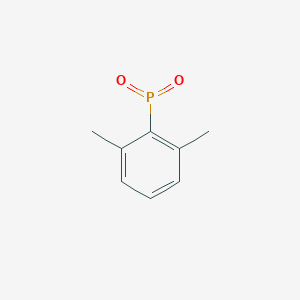
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione is a chemical compound characterized by the presence of a phosphorus atom bonded to a 2,6-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2,6-Dimethylphenyl)-lambda~5~-phosphanedione typically involves the reaction of 2,6-dimethylphenyl derivatives with phosphorus-containing reagents. One common method includes the use of phosphine oxides or phosphonates under controlled conditions to achieve the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylphenyl)-lambda~5~-phosphanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenol: Similar in structure but lacks the phosphorus atom.
2,6-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a phosphorus atom.
2,6-Dimethylphenyl isothiocyanate: Contains an isothiocyanate group instead of a phosphorus atom.
Uniqueness
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione is unique due to the presence of the phosphorus atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where phosphorus chemistry is advantageous .
Propriétés
Numéro CAS |
89982-89-8 |
|---|---|
Formule moléculaire |
C8H9O2P |
Poids moléculaire |
168.13 g/mol |
InChI |
InChI=1S/C8H9O2P/c1-6-4-3-5-7(2)8(6)11(9)10/h3-5H,1-2H3 |
Clé InChI |
GBWDLEJRFOABJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)P(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
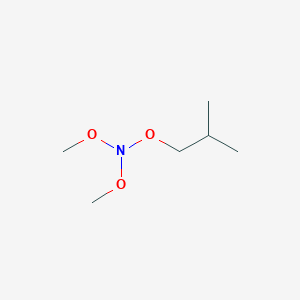
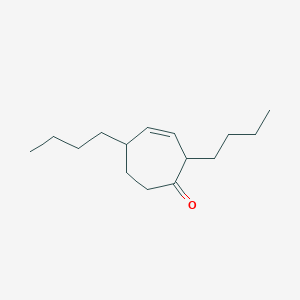
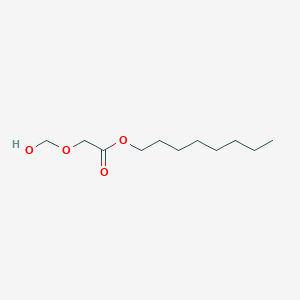
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)

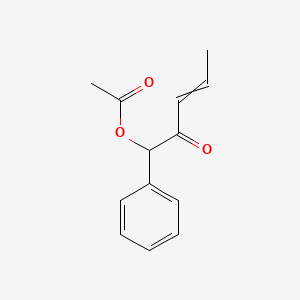
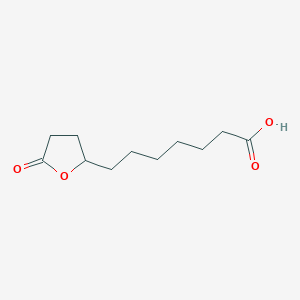
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
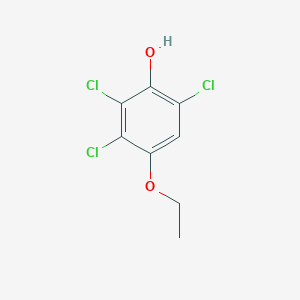
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)

